![molecular formula C14H14N4S B5884402 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5884402.png)
4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (IPP) is a heterocyclic compound that has been widely studied due to its potential applications in scientific research. The compound is synthesized through a multi-step process and has been shown to have various biochemical and physiological effects.
作用机制
The mechanism of action of 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine as a CDK2 inhibitor involves binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of the retinoblastoma protein (Rb), which is necessary for progression through the cell cycle. Inhibition of CDK2 by this compound leads to cell cycle arrest and apoptosis in cancer cells (Li et al., 2015).
The mechanism of action of this compound as an anti-inflammatory agent involves inhibition of the NF-κB signaling pathway. This compound inhibits the phosphorylation and degradation of IκBα, which leads to the inhibition of NF-κB activation and subsequent production of pro-inflammatory cytokines and chemokines (Liu et al., 2017).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its CDK2 inhibition and anti-inflammatory properties, this compound has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. It has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer properties (Li et al., 2015).
实验室实验的优点和局限性
One of the advantages of 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine as a CDK2 inhibitor is its selectivity. It has been shown to selectively inhibit CDK2 over other CDKs, which may reduce the potential for off-target effects. However, one limitation of this compound is its relatively low solubility in water, which may limit its use in certain experimental settings (Zhang et al., 2016).
List of
未来方向
1. Investigation of the potential of 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine as a therapeutic agent for cancer treatment
2. Development of more efficient and cost-effective synthesis methods for this compound
3. Investigation of the potential of this compound as an anti-inflammatory agent for the treatment of inflammatory diseases
4. Investigation of the potential of this compound as an anti-angiogenic agent for the treatment of cancer
5. Investigation of the potential of this compound as a CDK2 inhibitor for the treatment of other diseases, such as Alzheimer's disease
6. Investigation of the potential of this compound as a lead compound for the development of new CDK2 inhibitors with improved selectivity and potency
7. Investigation of the potential of this compound as a lead compound for the development of new anti-inflammatory agents with improved efficacy and safety
8. Investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans
9. Investigation of the potential of this compound as a tool compound for the study of CDK2 and its role in cancer and other diseases
10. Investigation of the potential of this compound as a tool compound for the study of the NF-κB signaling pathway and its role in inflammation and other diseases.
Conclusion:
This compound is a heterocyclic compound that has potential applications in scientific research. Its CDK2 inhibition and anti-inflammatory properties make it a promising candidate for the development of new therapeutic agents for cancer and inflammatory diseases. Further investigation of its biochemical and physiological effects and its potential as a lead compound for drug development is warranted.
合成方法
The synthesis of 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves a multi-step process that includes the reaction of 2-chloro-5-nitrophenylhydrazine with ethyl acetoacetate to form 2-ethyl-3-(2-chloro-5-nitrophenyl)pyrazolo[3,4-d]pyrimidin-4(5H)-one. This intermediate is then reacted with isopropyl mercaptan to form this compound. The yield of the final product is around 60-70% (Zhang et al., 2016).
科学研究应用
4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been shown to have potential applications in scientific research. One of the most promising applications is its use as a selective inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle and is overexpressed in many types of cancer. Inhibition of CDK2 has been shown to induce cell cycle arrest and apoptosis in cancer cells (Li et al., 2015).
This compound has also been shown to have potential as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines and chemokines by macrophages and has been shown to reduce inflammation in animal models (Liu et al., 2017).
属性
IUPAC Name |
1-phenyl-4-propan-2-ylsulfanylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S/c1-10(2)19-14-12-8-17-18(13(12)15-9-16-14)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDQWKDZWDEGGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=NC2=C1C=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642161 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

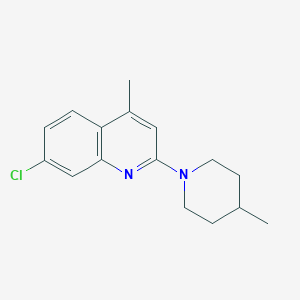
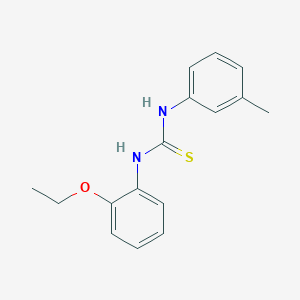
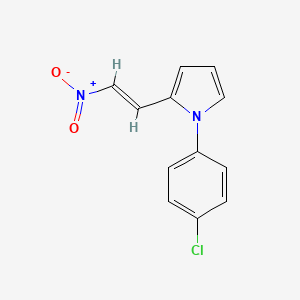
![1-[(5-nitro-2-furyl)methyl]-4-phenylpiperazine](/img/structure/B5884353.png)
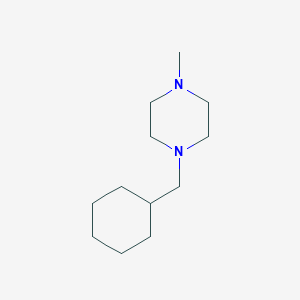


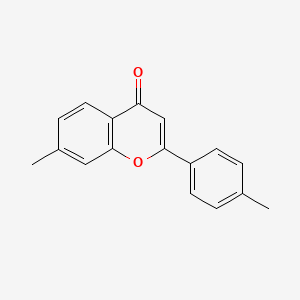

![1-[2-(1-cyclohexen-1-yl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5884383.png)

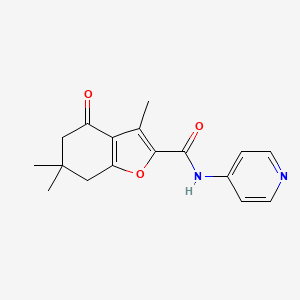
![2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5884409.png)
